molecular formula C15H14N2O3S B5738899 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide

N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide

Katalognummer B5738899
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: GPFVPAAXTHAFFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide, commonly known as CA-074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to selectively inhibit the activity of cathepsin B, a lysosomal cysteine protease that plays a critical role in a variety of physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

CA-074 has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and osteoporosis. In cancer, cathepsin B has been shown to play a critical role in tumor progression and metastasis, and CA-074 has been shown to inhibit these processes in preclinical studies. In Alzheimer's disease, cathepsin B has been implicated in the accumulation of amyloid beta plaques, and CA-074 has been shown to reduce amyloid beta levels in animal models. In osteoporosis, cathepsin B has been shown to play a role in bone resorption, and CA-074 has been shown to reduce bone loss in animal models.

Wirkmechanismus

CA-074 selectively inhibits the activity of cathepsin B by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrates, which are critical for a variety of physiological and pathological processes. The inhibition of cathepsin B by CA-074 has been shown to have a variety of downstream effects, including the inhibition of tumor cell invasion and metastasis, the reduction of amyloid beta levels in Alzheimer's disease, and the reduction of bone loss in osteoporosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CA-074 are primarily related to the inhibition of cathepsin B activity. In cancer, the inhibition of cathepsin B by CA-074 has been shown to reduce tumor cell invasion and metastasis, as well as induce apoptosis in cancer cells. In Alzheimer's disease, the reduction of amyloid beta levels by CA-074 has been shown to reduce neuronal damage and improve cognitive function. In osteoporosis, the reduction of bone loss by CA-074 has been shown to improve bone density and reduce the risk of fractures.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using CA-074 in lab experiments include its high selectivity for cathepsin B, its well-established synthesis method, and its extensive preclinical data supporting its potential therapeutic applications. The limitations of using CA-074 in lab experiments include its low solubility in aqueous solutions, its potential for off-target effects on other cysteine proteases, and the need for further studies to establish its safety and efficacy in clinical trials.

Zukünftige Richtungen

For the study of CA-074 include the development of more potent and selective inhibitors of cathepsin B, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential therapeutic applications in other diseases, such as inflammatory disorders and infectious diseases. Additionally, further studies are needed to elucidate the downstream effects of cathepsin B inhibition by CA-074 and to identify potential biomarkers for patient selection and monitoring in clinical trials.

Synthesemethoden

The synthesis of CA-074 involves the reaction of 3-methoxybenzoic acid with thionyl chloride, followed by the addition of 2-aminophenol and carbon disulfide to form the corresponding thiourea. The final step involves the reaction of the thiourea with 2-chloro-N-(2-hydroxyphenyl)acetamide to form CA-074. The purity of the synthesized compound can be confirmed by HPLC and NMR spectroscopy.

Eigenschaften

IUPAC Name

N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-20-11-6-4-5-10(9-11)14(19)17-15(21)16-12-7-2-3-8-13(12)18/h2-9,18H,1H3,(H2,16,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFVPAAXTHAFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.